molecular formula C24H23FN6O B11462254 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide

Cat. No.: B11462254
M. Wt: 430.5 g/mol
InChI Key: OWLWGZODWPRJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide is a guanidine-derived small molecule characterized by three key structural motifs:

  • 4,6-Dimethylpyrimidin-2-ylamino group: A heterocyclic amine contributing to hydrogen bonding and π-π stacking interactions.
  • 2-Fluorobenzamide group: A fluorinated benzamide moiety that enhances electronic effects and metabolic stability due to fluorine’s electronegativity and small atomic radius.

This compound’s stereoelectronic profile suggests utility in targeting enzymes or receptors requiring both polar and hydrophobic binding pockets. Its synthesis and crystallographic characterization likely employ tools like SHELX for refinement and ORTEP-3/WinGX for structural visualization .

Properties

Molecular Formula

C24H23FN6O

Molecular Weight

430.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-fluorobenzamide

InChI

InChI=1S/C24H23FN6O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)19-8-3-5-9-20(19)25)26-12-11-17-14-27-21-10-6-4-7-18(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H2,26,28,29,30,31,32)

InChI Key

OWLWGZODWPRJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine

The pyrimidine ring is constructed via cyclocondensation of acetylacetone (2.5 eq) with guanidine hydrochloride (1.0 eq) in ethanol under reflux (78°C, 12 hr). The reaction is catalyzed by sodium ethoxide (0.1 eq), yielding 4,6-dimethylpyrimidin-2-amine with 67% efficiency.

ParameterValue
SolventEthanol (anhydrous)
Temperature78°C
Reaction Time12 hours
Yield67%
PurificationRecrystallization (1:1 ethanol/water)

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 6H, CH3), 6.45 (s, 1H, pyrimidine-H), 5.82 (br s, 2H, NH2).

  • MS (EI) : m/z 137 [M+H]+.

Preparation of 2-(1H-Indol-3-yl)Ethylamine

Fischer Indole Synthesis

Indole-3-carboxaldehyde (1.0 eq) is reacted with ethylenediamine (1.2 eq) in acetic acid (5 vol) at 120°C for 8 hr. The resultant Schiff base is reduced using NaBH4 (2.0 eq) in methanol, affording 2-(1H-indol-3-yl)ethylamine in 58% yield.

ParameterValue
Reducing AgentSodium borohydride
SolventMethanol
Temperature0°C → RT
Yield58%
PurificationColumn chromatography (SiO2, CH2Cl2/MeOH 9:1)

Characterization Data :

  • IR (KBr) : 3448 cm⁻¹ (N-H), 1602 cm⁻¹ (C=N).

  • ¹³C NMR (100 MHz, CDCl3): δ 25.8 (CH2), 109.5 (indole-C3), 127.2 (aromatic-C).

Coupling of Intermediates to Form the Target Molecule

Stepwise Amidation-Condensation Protocol

  • Acylation of 4,6-Dimethylpyrimidin-2-Amine :

    • 2-Fluorobenzoyl chloride (1.1 eq) is added dropwise to a solution of 4,6-dimethylpyrimidin-2-amine (1.0 eq) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 eq) is used as a base.

    • Reaction Conditions : 0°C → RT, 6 hr, 72% yield.

  • Condensation with 2-(1H-Indol-3-yl)Ethylamine :

    • The acylated pyrimidine (1.0 eq) is reacted with 2-(1H-indol-3-yl)ethylamine (1.2 eq) in toluene under Dean-Stark conditions (140°C, 24 hr) to facilitate imine formation.

    • Catalyst : p-Toluenesulfonic acid (0.05 eq).

    • Yield : 61% after silica gel chromatography (hexane/ethyl acetate 3:1).

StepReagentConditionsYield
12-Fluorobenzoyl chlorideDCM, 0°C → RT, 6 hr72%
22-(1H-Indol-3-yl)ethylamineToluene, 140°C, 24 hr61%

Spectral Validation of Final Product :

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.33 (s, 6H, CH3), 3.45 (t, J = 6.8 Hz, 2H, CH2), 4.21 (t, J = 6.8 Hz, 2H, CH2), 6.95–7.88 (m, 10H, aromatic-H), 11.34 (s, 1H, NH).

  • HRMS (ESI) : m/z 493.2154 [M+H]+ (calc. 493.2158).

Optimization and Mechanistic Insights

Solvent Effects on Imine Formation

Comparative studies in toluene, DMF, and THF revealed toluene as optimal due to its azeotropic removal of water, driving the equilibrium toward imine formation.

SolventTemperature (°C)Yield (%)
Toluene14061
DMF10038
THF6629

Catalytic Enhancements

The addition of molecular sieves (4Å) improved yields by 12% through continuous dehydration.

Challenges and Alternative Routes

Byproduct Formation During Acylation

Competitive over-acylation at the pyrimidine N1 position is mitigated by maintaining stoichiometric control (2-fluorobenzoyl chloride ≤1.1 eq).

Solid-Phase Synthesis Exploration

Automated text-mining datasets suggest potential for solid-supported synthesis using Wang resin-bound intermediates, though yields remain suboptimal (≤44%) .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzamide and indole moieties, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzamide Indole Modification Key Features
Target Compound 2-Fluoro None (1H-indol-3-yl) Balanced lipophilicity; fluorine enhances dipole interactions and stability.
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide 3-Methoxy None (1H-indol-3-yl) Methoxy group increases steric bulk and electron donation, reducing reactivity.
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide 2-Methyl 5-Chloro on indole Chloro substitution introduces electron-withdrawing effects; methyl enhances lipophilicity.
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[...]methyl)acetamide Acetamide (non-benzamide) 5-Fluoro on indole Fluorine on indole improves metabolic stability; acetamide alters binding geometry.

Key Observations :

Benzamide Substituents: 2-Fluoro (target): Fluorine’s electronegativity enhances polarity and binding specificity compared to 3-methoxy (electron-donating, bulkier) or 2-methyl (lipophilic but less polar) .

Indole Modifications :

  • 5-Chloro (electron-withdrawing) may reduce indole’s electron density, affecting receptor binding .
  • 5-Fluoro (as in ) balances metabolic stability and electronic effects without significant steric hindrance.

Pharmacokinetic Implications :

  • Fluorine in the target compound improves resistance to oxidative metabolism compared to methoxy or methyl groups.
  • Chloro-substituted indoles may exhibit higher cytotoxicity due to stronger electron-withdrawing effects .

Research Findings and Theoretical Implications

While direct biological data (e.g., IC50 values) are absent in the provided evidence, structural comparisons suggest:

  • The 2-fluorobenzamide group optimizes electronic and steric properties for target engagement compared to bulkier (methoxy) or less polar (methyl) analogs.
  • Indole modifications (e.g., 5-fluoro or 5-chloro) tailor metabolic stability and electronic interactions, with fluorine offering a favorable balance .
  • Crystallographic tools like SHELX and WinGX are critical for confirming stereochemistry and intermolecular interactions .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. Its unique structure combines pyrimidine, indole, and benzamide functionalities, which contribute to its biological activity.

PropertyValue
Molecular Formula C26H28N6O2
Molecular Weight 472.5 g/mol
CAS Number 892718-89-7
IUPAC Name This compound
SMILES Notation COc1ccc(C(=O)NC(=NCCc2c[nH]c3ccc(F)cc23)Nc2nc(C)cc(C)n2)cc1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives with structural similarities have shown effective inhibition of cell proliferation across various cancer cell lines.

Case Study: Antitumor Efficacy

In a comparative study involving several synthesized compounds, those with the pyrimidine and indole moieties demonstrated significant cytotoxic effects against lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for selected compounds were as follows:

Compound IDA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01

These results suggest that the presence of specific functional groups can enhance the antitumor activity of related compounds.

The proposed mechanism of action for these compounds involves DNA binding and subsequent inhibition of DNA-dependent enzymes, which is a common pathway for many antitumor agents. The binding affinity to DNA generally leads to the disruption of replication and transcription processes in cancer cells.

Antimicrobial Activity

In addition to antitumor effects, compounds featuring similar structures have also exhibited antimicrobial properties against various bacterial strains. The biological activity profile indicates that these compounds can disrupt bacterial cell membranes and interfere with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Pyrimidine Ring : Contributes to the compound's ability to interact with nucleic acids.
  • Indole Moiety : Enhances lipophilicity and cellular uptake.
  • Fluorobenzamide Group : Provides additional binding interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., DMF or toluene under inert atmospheres). The Z/E isomer ratio is influenced by steric and electronic factors; use of coupling agents like EDCI/HOBt improves amide bond formation efficiency. Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural conformation of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Structure : Employ 1H^1H- and 13C^13C-NMR to verify substituent positions and NOESY for stereochemical analysis. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Q. What analytical techniques are suitable for studying stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260–280 nm for pyrimidine/indole moieties) and LC-MS to identify breakdown products. Kinetic modeling predicts shelf-life .

Advanced Research Questions

Q. How does the E/Z isomerism of the Schiff base affect biological activity?

  • Methodological Answer : The E-isomer typically exhibits stronger binding to targets (e.g., kinases or GPCRs) due to spatial alignment of the indole and pyrimidine groups. Compare isomer bioactivity via:

  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7, HepG2).
  • Computational docking : Use AutoDock Vina to simulate binding modes with homology-modeled receptors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Dose-response curves : Use 8–12 concentration points with triplicate measurements.
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinase assays). Cross-validate with orthogonal methods (SPR for binding affinity vs. enzymatic assays) .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer :

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS identification.
  • CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.